molecular formula C8H4F3N3O2 B1454962 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1784083-72-2

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1454962
CAS No.: 1784083-72-2
M. Wt: 231.13 g/mol
InChI Key: ZAWNCFKNHLILOS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring fused pyrazole and pyrimidine rings. The trifluoromethyl (-CF₃) group at position 5 and the carboxylic acid (-COOH) at position 3 are critical for its physicochemical and biological properties. This compound serves as a versatile scaffold in medicinal chemistry due to its rigid structure, which enables coordination with metal ions via nitrogen and oxygen atoms . Its derivatives exhibit diverse biological activities, including roles as enzyme modulators (e.g., glucocerebrosidase chaperones) and ligands in transition metal complexes .

Properties

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-14-6(13-5)4(3-12-14)7(15)16/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWNCFKNHLILOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with kinases, where it acts as an inhibitor, modulating the activity of these enzymes. This compound also interacts with other biomolecules such as nucleic acids, influencing their stability and function. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to its target molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by blocking substrate access. This compound also influences gene expression by binding to DNA and RNA, affecting the transcription and translation processes. Furthermore, this compound can modulate protein-protein interactions, altering the function of multi-protein complexes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm. These findings highlight the importance of dosage optimization in the development of this compound-based therapies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolic stability is enhanced by the trifluoromethyl group, which reduces its susceptibility to enzymatic degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Binding proteins in the blood and tissues can influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism.

Biological Activity

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (TFMPCA) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TFMPCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₆F₃N₃O₂
  • Molecular Weight : 245.158 g/mol
  • CAS Number : 695191-64-1
  • Structure : The compound features a trifluoromethyl group at the 5-position and a carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TFMPCA derivatives. For instance:

  • Mechanism of Action : Pyrazolo[1,5-a]pyrimidines are known to inhibit specific kinases involved in cancer progression. TFMPCA has been shown to selectively inhibit certain protein kinases, leading to reduced proliferation of cancer cells in vitro and in vivo .
  • Case Study : A study demonstrated that TFMPCA derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa and L929 cells. The compounds were found to induce apoptosis through the activation of caspase pathways .

Enzymatic Inhibition

TFMPCA has also been investigated for its role as an enzyme inhibitor:

  • Target Enzymes : Several derivatives have shown inhibitory effects against enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are crucial in cell cycle regulation and survival signaling pathways .
  • Research Findings : A recent investigation reported that TFMPCA derivatives demonstrated IC50 values in the low micromolar range against CDK2, indicating potent inhibitory activity .

Antimicrobial Activity

Emerging research suggests that TFMPCA may possess antimicrobial properties:

  • Activity Spectrum : Preliminary studies indicate that TFMPCA exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuropharmacological Effects

The neuropharmacological potential of TFMPCA has also been explored:

  • Cognitive Enhancement : Some studies suggest that compounds within this class can enhance cognitive functions by modulating neurotransmitter systems, particularly through interactions with NMDA receptors .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of protein kinases
Enzymatic InhibitionInhibition of CDKs and PI3K
AntimicrobialDisruption of bacterial cell wall synthesis
NeuropharmacologicalModulation of NMDA receptors

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For example, studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point in drug design .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Its structural motifs allow for selective binding to active sites of enzymes, which can be exploited for therapeutic interventions. Notably, it has been investigated for its inhibitory effects on protein kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways .

Photophysical Properties

The unique trifluoromethyl group enhances the photophysical properties of the compound, making it suitable for applications in material science. Research has shown that pyrazolo[1,5-a]pyrimidines can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic characteristics .

Synthesis and Derivatization

The synthesis of 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions that allow for further functionalization. Techniques such as Suzuki cross-coupling and SNAr reactions are commonly employed to create diverse derivatives with enhanced biological activities .

Case Studies

  • Anticancer Studies : A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against cancer cell lines. The findings suggested that specific substitutions could significantly increase cytotoxicity .
  • Enzyme Inhibition Research : Another investigation focused on the compound's role as an inhibitor of phosphodiesterase enzymes. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications in treating cardiovascular diseases .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): The trifluoromethyl group enhances metabolic stability and electronegativity, improving interactions with hydrophobic enzyme pockets . Halogenated Derivatives (e.g., bromo): Bromine atoms facilitate halogen bonding with protein targets, improving binding affinity .
  • Biological Activity :

    • Derivatives with cyclopropyl or methoxyphenyl substituents show enhanced activity as glucocerebrosidase chaperones, likely due to optimized steric and electronic interactions .
    • Halogenated analogs (e.g., bromophenyl) demonstrate improved inhibition of fungal pathogens, as seen in preliminary bioactivity studies .
  • Synthetic Accessibility :

    • Compounds like 5-cyclopropyl derivatives are synthesized via coupling reactions using commercial precursors , while halogenated analogs require regioselective bromination or palladium-catalyzed cross-coupling .

Physicochemical Properties

  • Solubility : The carboxylic acid group at position 3 improves aqueous solubility, but bulky substituents (e.g., naphthyl) counteract this effect .
  • logP Values : Derivatives with aromatic substituents (e.g., naphthyl: logP ~3.5) exhibit higher lipophilicity compared to the parent compound (logP ~2.1), influencing pharmacokinetics .

Q & A

Basic Question: What are the common synthetic routes for preparing 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

Answer:
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-containing enaminones or 1,3-dicarbonyl equivalents. For example, reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(trifluoromethyl)prop-2-en-1-one in aqueous ethanol under reflux yields the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of the ester intermediate (e.g., methyl or ethyl esters) using NaOH or HCl provides the carboxylic acid derivative . Key reagents include polar aprotic solvents (DMF, DMSO) and coupling agents like bis(pentafluorophenyl) carbonate for functionalization .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the trifluoromethyl group’s presence (δ ~120–125 ppm for 19^{19}F coupling) and aromatic proton environments. Overlapping signals in the pyrimidine ring often require 2D NMR (COSY, HSQC) .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and trifluoromethyl C-F vibrations (~1100–1250 cm1^{-1}) are diagnostic .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in crystal structures of related pyrazolo[1,5-a]pyrimidines (e.g., monoclinic P21_1/c space group with β = 95.9°) .

Advanced Question: How can researchers optimize regioselectivity during trifluoromethyl group introduction?

Answer:
Regioselectivity is influenced by electronic and steric factors. Using bulky directing groups (e.g., phenyl or tert-butyl) at the pyrimidine C5 position directs trifluoromethylation to the desired C7 position. Computational modeling (DFT) aids in predicting substituent effects, while microwave-assisted synthesis reduces side reactions by enhancing reaction homogeneity . For example, Jismy et al. achieved >85% regioselectivity using Pd-catalyzed cross-coupling with CF3_3I under controlled microwave conditions .

Advanced Question: How should contradictory spectral data (e.g., NMR signal overlap) be resolved?

Answer:

  • Decoupling Experiments : 19^{19}F decoupling simplifies 1^1H NMR spectra by eliminating splitting from trifluoromethyl groups .
  • Dynamic NMR (DNMR) : Detects slow exchange processes in carboxamide derivatives, resolving tautomeric ambiguities .
  • Crystallographic Validation : X-ray structures (e.g., C8H4Cl2N4 with a = 4.98 Å, b = 18.40 Å) provide unambiguous confirmation of regiochemistry when spectral data conflict .

Advanced Question: What strategies mitigate byproduct formation during carboxylation?

Answer:

  • Controlled Hydrolysis : Stepwise hydrolysis of ester intermediates (e.g., ethyl → carboxylic acid) using diluted HCl (1–2 M) minimizes decarboxylation.
  • Protecting Groups : Temporarily masking the carboxylic acid as a tert-butyl ester reduces side reactions during trifluoromethylation .
  • HPLC-MS Monitoring : Identifies early-stage byproducts (e.g., dimerization products) for real-time process adjustment .

Advanced Question: How do substituents at C3 and C5 influence biological activity?

Answer:

  • C3 Carboxylic Acid : Enhances water solubility and binding to charged enzymatic pockets (e.g., kinase ATP-binding sites). Methyl ester prodrugs improve membrane permeability .
  • C5 Trifluoromethyl : Increases metabolic stability and lipophilicity (logP ~2.5), critical for blood-brain barrier penetration in CNS-targeted therapies .
  • SAR Studies : Derivatives with C7 amino groups show 10–50× higher IC50_{50} values against cancer cell lines (e.g., MCF-7) compared to unsubstituted analogs .

Advanced Question: What analytical methods validate purity for in vitro assays?

Answer:

  • HPLC-PDA/ELSD : Quantifies residual solvents (e.g., DMF < 500 ppm) and detects hydrolytic degradation products (RSD < 2%) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N within ±0.3% of theoretical values) .
  • TGA-DSC : Assesses thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced Question: How are computational methods used to predict reactivity?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic substitution sites (e.g., Fukui indices identify C7 as most reactive in trifluoromethylation) .
  • Molecular Docking : Screens derivatives against target proteins (e.g., PARP-1), prioritizing compounds with ΔG < −8 kcal/mol for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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